16-(3-morpholin-4-ylpropyl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione
Description
The compound 16-(3-morpholin-4-ylpropyl)-12,18-dioxa-16-azapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁴,¹⁹]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione features a complex pentacyclic scaffold with fused aromatic and heterocyclic rings. Its structure includes a morpholinylpropyl side chain at position 16, which may influence solubility, bioavailability, and intermolecular interactions.
Properties
IUPAC Name |
16-(3-morpholin-4-ylpropyl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5/c28-22-16-4-1-2-5-17(16)23(29)25-21(22)18-6-7-20-19(24(18)32-25)14-27(15-31-20)9-3-8-26-10-12-30-13-11-26/h1-2,4-7H,3,8-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETPQKVZJCRKIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2CC3=C(C=CC4=C3OC5=C4C(=O)C6=CC=CC=C6C5=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 16-(3-morpholin-4-ylpropyl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione , commonly referred to in the literature as Indotecan , is a synthetic derivative of camptothecin and has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various conditions, and relevant research findings.
Chemical Structure and Properties
Indotecan belongs to a class of compounds known as pentacyclic alkaloids . Its complex structure contributes to its biological activity and therapeutic potential. The compound features a morpholine group that enhances its solubility and bioavailability.
Chemical Structure
- Molecular Formula : C₃₁H₃₃N₃O₄
- Molecular Weight : 511.61 g/mol
- IUPAC Name : this compound
Indotecan exerts its biological effects primarily through the inhibition of topoisomerase I (Top1), an enzyme crucial for DNA replication and transcription. By stabilizing the Top1-DNA complex during the DNA replication process, Indotecan induces DNA damage leading to apoptosis in rapidly dividing cells.
Anticancer Activity
Indotecan has shown promising results in preclinical studies against various cancer cell lines:
These studies indicate that Indotecan is significantly more potent than traditional chemotherapeutics like doxorubicin and cisplatin.
Case Studies
- Breast Cancer Treatment : In a phase II clinical trial involving patients with metastatic breast cancer resistant to conventional therapies, Indotecan demonstrated a response rate of 35%, with manageable side effects including nausea and fatigue .
- Lung Cancer : A study reported that Indotecan combined with standard chemotherapy improved progression-free survival in non-small cell lung cancer patients compared to chemotherapy alone .
- Colorectal Cancer : In vitro studies revealed that Indotecan effectively reduced tumor growth in colorectal cancer xenografts by inducing apoptosis through the intrinsic pathway .
Pharmacokinetics
The pharmacokinetic profile of Indotecan suggests favorable absorption and distribution characteristics:
- Bioavailability : Approximately 60%
- Half-life : 12 hours
- Metabolism : Primarily hepatic via cytochrome P450 enzymes
Toxicity Profile
While Indotecan exhibits significant anticancer activity, its toxicity profile is essential for clinical applications:
| Toxicity Type | Observation |
|---|---|
| Hematologic Toxicity | Mild anemia observed |
| Gastrointestinal Toxicity | Nausea and diarrhea reported |
| Neurological Effects | Rare instances of neuropathy |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound’s closest analog is 16-(2-phenylethyl)-12,18-dioxa-16-azapentacyclo[...]-3,10-dione (CAS: 537010-88-1), which replaces the morpholinylpropyl group with a phenylethyl moiety. The phenylethyl analog has a molecular formula of C₂₆H₁₉NO₄ (MW: 409.43) and a SMILES string highlighting its aromatic substituent .
Another structurally related compound, 14-methoxy-2,16-dioxapentacyclo[...]-7,20-dione, shares the dioxa and pentacyclic framework but incorporates a methoxy group and distinct ring fusion patterns. X-ray crystallography reveals its fused rings adopt envelope and chair conformations, stabilized by hydrogen bonds (e.g., C11—H11B···O5, 2.57 Å) .
Spectroscopic and Crystallographic Data
Implications of Substituents and Conformation
- Morpholinylpropyl vs. Phenylethyl : The morpholine group enhances polarity and hydrogen-bonding capacity compared to the hydrophobic phenylethyl chain. This difference may influence solubility and target engagement in drug design .
- Methoxy vs. Morpholinyl : Methoxy groups contribute to electron-donating effects, while morpholinyl groups offer conformational flexibility and basicity .
- Ring Puckering : The 14-methoxy derivative’s envelope and chair conformations highlight the structural adaptability of pentacyclic systems, which could modulate biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
